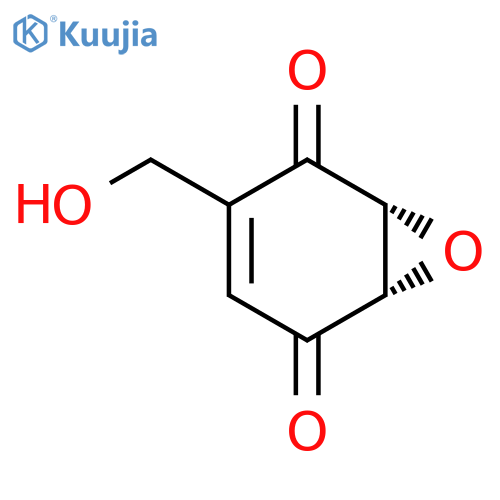Cas no 27270-89-9 (Epoxygentisylquinone)

Epoxygentisylquinone structure
Epoxygentisylquinone 化学的及び物理的性質
名前と識別子
-
- 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione,3-(hydroxymethyl)-, (1R,6S)-
- Phyllostine
- (1R,6S)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
- [ "" ]
- 27270-89-9
- 7-OXABICYCLO(4.1.0)HEPT-3-ENE-2,5-DIONE, 3-(HYDROXYMETHYL)-, (1R,6S)-
- (-)-Phyllostine
- CHEBI:145110
- AKOS040762940
- HY-N3076
- B1K54WA3BP
- (1R, 6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2, 5-dione
- Epoxygentisylquinone
- 5,6-epoxygentisylquinone
- UNII-B1K54WA3BP
- DTXSID60181723
- 7-Oxabicyclo(4.1.0)hept-3-ene-2,5-dione, 3-(hydroxymethyl)-, (1R)-
- CS-0023165
- (1R,6S)-3-(HYDROXYMETHYL)-7-OXABICYCLO(4.1.0)HEPT-3-ENE-2,5-DIONE
- DTXCID00104214
- DA-76841
-
- インチ: InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1
- InChIKey: PLELZLHJHUZIGY-RQJHMYQMSA-N
- ほほえんだ: O1[C@@H]2C(C=C(CO)C([C@H]12)=O)=O
計算された属性
- せいみつぶんしりょう: 154.02700
- どういたいしつりょう: 154.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 66.9A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.555
- ふってん: 398.9°Cat760mmHg
- フラッシュポイント: 177.4°C
- 屈折率: 1.589
- PSA: 66.90000
- LogP: -1.17570
- じょうきあつ: 0.0±2.1 mmHg at 25°C
Epoxygentisylquinone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Epoxygentisylquinone 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Epoxygentisylquinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65810-5mg |
Phyllostine |
27270-89-9 | 5mg |
¥2400.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN5788-5mg |
Phyllostine |
27270-89-9 | 5mg |
¥ 1570 | 2024-07-19 | ||
| TargetMol Chemicals | TN5788-1 mL * 10 mM (in DMSO) |
Phyllostine |
27270-89-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1670 | 2023-09-15 | |
| TargetMol Chemicals | TN5788-5 mg |
Phyllostine |
27270-89-9 | 98% | 5mg |
¥ 1,570 | 2023-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65810-10mg |
Phyllostine |
27270-89-9 | 10mg |
¥4200.0 | 2021-09-08 | ||
| A2B Chem LLC | AF65902-5mg |
Phyllostine |
27270-89-9 | 98.5% | 5mg |
$285.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5788-1 ml * 10 mm |
Phyllostine |
27270-89-9 | 1 ml * 10 mm |
¥ 1670 | 2024-07-19 |
Epoxygentisylquinone 関連文献
-
Rebecca J. M. Goss,Jens Fuchser,David O’Hagan Chem. Commun. 1999 2255
-
2. Index pages
-
Timothy D. H. Bugg,Christopher J. Winfield Nat. Prod. Rep. 1998 15 513
-
4. Ylidenebutenolide mycotoxins. Concise syntheses of patulin and neopatulin from carbohydrate precursorsMandy Bennett,G. Byron Gill,Gerald Pattenden,Anthony J. Shuker,Alan Stapleton J. Chem. Soc. Perkin Trans. 1 1991 929
-
T. J. Simpson Nat. Prod. Rep. 1984 1 281
27270-89-9 (Epoxygentisylquinone) 関連製品
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
